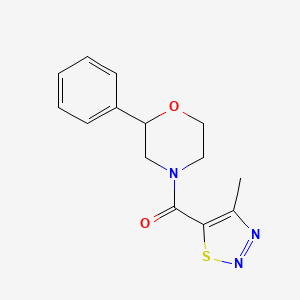
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial research. Derivatives of 4-methyl-1,2,3-thiadiazole have been synthesized and evaluated for their potential to combat bacterial infections, particularly those caused by strains resistant to commonly used antibiotics . The compound has shown significant activity against Gram-positive bacteria, making it a valuable candidate for developing new antimicrobial agents.
Synthesis of Hydrazide-Hydrazones
The compound serves as a precursor in the synthesis of hydrazide-hydrazones, a class of organic compounds known for their biological potential . These derivatives are synthesized with the aim of obtaining substances that exhibit substantial antimicrobial activity, thereby contributing to the search for new therapeutic molecules.
Lipophilicity Studies
Lipophilicity is a crucial property that affects the distribution and efficacy of pharmaceutical compounds. The derivatives of 4-methyl-1,2,3-thiadiazole have been studied for their lipophilicity, which is essential for understanding their pharmacokinetic behaviors .
Organic Synthesis
This compound is also significant in the realm of organic chemistry, where it is used in the synthesis of various novel organic compounds. Its derivatives are explored for their potential applications in medicinal chemistry and drug design .
Molecular Modeling
Molecular modeling studies have been conducted on derivatives of this compound to understand their interactions at the molecular level . These studies help in predicting the behavior of these compounds in biological systems and can guide the design of new drugs with improved efficacy.
Evaluation of Bioactivity
The bioactivity of the compound’s derivatives, particularly their antimicrobial properties, is rigorously evaluated through in vitro studies. These evaluations help in determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), which are critical for assessing the therapeutic potential of these compounds .
Development of Antibiotics
Given the compound’s effectiveness against resistant bacterial strains, it holds promise for the development of new antibiotics. The ongoing research aims to address the growing concern of antibiotic resistance by exploring these derivatives as alternative treatment options .
Public Health Research
Finally, the compound’s applications extend to public health research, where it contributes to the ongoing efforts to find new solutions to combat infectious diseases. The research on this compound and its derivatives plays a vital role in developing strategies to protect public health against resistant bacterial infections .
Mécanisme D'action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have been found to interact with various targets, including enzymes like pyruvate kinase .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Action Environment
It has been noted that the effects of 1,3,4-thiadiazole compounds can be associated with both conformational changes in the analyzed molecules and charge transfer (ct) effects, which are influenced by the aggregation factor .
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERYAKSTOEMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

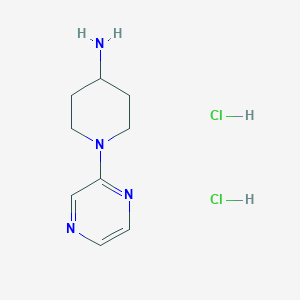
![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)
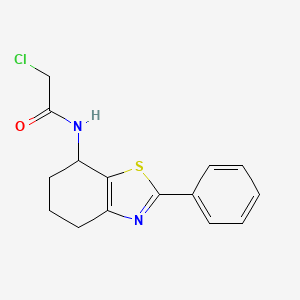
![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)
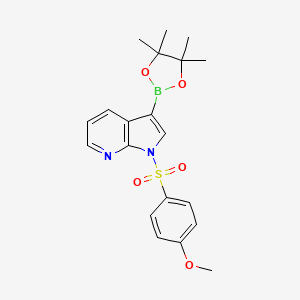
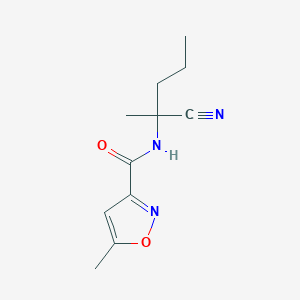
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)
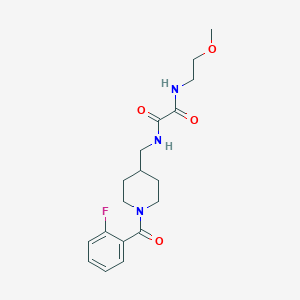
![Ethyl 3-(furan-2-yl)-3'-methoxy-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2994582.png)
![ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2994585.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)
![Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2994593.png)